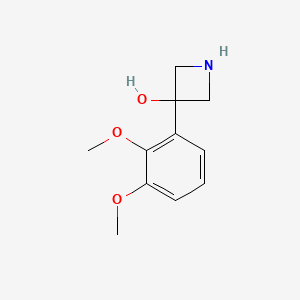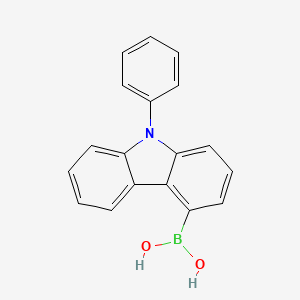
methyl 5-bromo-6-chloro-1H-indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-6-chloro-1H-indole-7-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures . This reaction sequence can be further optimized by employing various catalysts and reaction conditions to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-chloro-1H-indole-7-carboxylate depends on its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-5-carboxylate
- 5-bromoindole
- 6-chloroindole
- 7-chloroindole
Uniqueness
Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H7BrClNO2 |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)7-8(12)6(11)4-5-2-3-13-9(5)7/h2-4,13H,1H3 |
InChI Key |
CULTVBACZUTZSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1Cl)Br)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11753126.png)
![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)



![1-Hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one](/img/structure/B11753149.png)



![[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)

